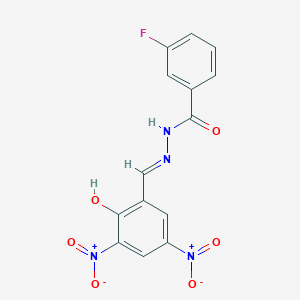![molecular formula C14H8FNO2S2 B6003405 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6003405.png)
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one, also known as FFMT, is a thiazolidinone derivative that has been the subject of extensive scientific research due to its potential therapeutic applications. This compound is synthesized using a multistep process that involves the reaction of 4-fluorobenzaldehyde, 2-furylacetic acid, and thiosemicarbazide. FFMT has been found to exhibit a wide range of biochemical and physiological effects, making it an attractive candidate for further investigation.
Mechanism of Action
The mechanism of action of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood, but studies have suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells. This compound has also been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anticancer, anti-inflammatory, antioxidant, and antidiabetic properties, this compound has also been found to exhibit antifungal and antibacterial activity. Furthermore, this compound has been shown to have a protective effect on the liver and kidneys, suggesting that it may have potential therapeutic applications in the treatment of liver and kidney diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it exhibits a broad range of biological activities, making it a versatile compound for investigating various disease states. Additionally, this compound has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one. One area of interest is investigating its potential therapeutic applications in the treatment of liver and kidney diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, investigations into the pharmacokinetics and pharmacodynamics of this compound are necessary to determine its suitability for clinical use. Finally, studies exploring the potential of this compound as a lead compound for the development of new anticancer drugs are warranted.
Synthesis Methods
The synthesis of 5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one involves a multistep process that begins with the reaction of 4-fluorobenzaldehyde and 2-furylacetic acid in the presence of a base catalyst. The resulting product is then reacted with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after purification using column chromatography and recrystallization.
Scientific Research Applications
5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound exhibits significant anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been found to exhibit anti-inflammatory, antioxidant, and antidiabetic properties.
Properties
IUPAC Name |
(5E)-5-[[5-(4-fluorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO2S2/c15-9-3-1-8(2-4-9)11-6-5-10(18-11)7-12-13(17)16-14(19)20-12/h1-7H,(H,16,17,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWDOUPBVKMFTG-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=S)S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 5-hydroxy-2-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B6003326.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B6003333.png)

![{2-[(3-bromo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6003343.png)
![1-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-methoxypiperidine](/img/structure/B6003364.png)
![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6003368.png)
![N-methyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]butanamide](/img/structure/B6003382.png)
methanone](/img/structure/B6003390.png)
![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-(3-ethoxypropyl)-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6003421.png)
